molecular formula C8H13ClOSi B2461464 4-Chloro-1-(trimethylsilyl)pent-1-yn-3-one CAS No. 914358-91-1

4-Chloro-1-(trimethylsilyl)pent-1-yn-3-one

Cat. No.: B2461464
CAS No.: 914358-91-1
M. Wt: 188.73
InChI Key: BTTDLDQGPQGEKS-UHFFFAOYSA-N
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Description

Significance of Acetylenic Ketones as Versatile Synthons

Acetylenic ketones, also known as alkynones, are highly versatile synthons in organic chemistry. The presence of the electron-withdrawing carbonyl group activates the alkyne for various nucleophilic additions. At the same time, the ketone functionality itself is a site for a range of classical carbonyl reactions. This dual reactivity allows for sequential or one-pot transformations to generate diverse molecular scaffolds.

These compounds are precursors to a multitude of heterocyclic systems, such as furans, pyrazoles, and pyridines, through cyclization reactions with appropriate nucleophiles. Furthermore, the carbon-carbon triple bond can participate in cycloaddition reactions, transition-metal-catalyzed cross-coupling reactions, and reductions to access stereodefined alkenes and alkanes. The synthetic utility of acetylenic ketones is thus rooted in their capacity to act as electrophilic partners at both the carbonyl carbon and the β-alkynyl carbon.

Role of Trimethylsilyl (B98337) Groups in Alkyne Chemistry and Protection Strategies

The trimethylsilyl (TMS) group plays a crucial role in the chemistry of terminal alkynes. One of its primary functions is as a protecting group for the acidic terminal alkyne proton. This protection is essential in reactions involving strong bases or nucleophiles that would otherwise deprotonate the alkyne, leading to undesired side reactions. The TMS group is sterically bulky enough to prevent this deprotonation while being readily cleavable under mild conditions, typically using fluoride (B91410) sources like tetrabutylammonium (B224687) fluoride (TBAF) or basic conditions such as potassium carbonate in methanol (B129727).

Beyond its protective role, the trimethylsilyl group also influences the reactivity and properties of the alkyne. It can direct the regioselectivity of certain addition reactions and enhance the stability of the molecule. The presence of a silicon atom can also facilitate unique transformations, such as the sila-Sonogashira coupling, where the C-Si bond is activated for cross-coupling. nih.gov

Table 1: Common Deprotection Methods for Trimethylsilyl-Protected Alkynes

Reagent(s)Solvent(s)Typical Conditions
Tetrabutylammonium fluoride (TBAF)Tetrahydrofuran (B95107) (THF)Room Temperature
Potassium carbonate (K₂CO₃)Methanol (MeOH)Room Temperature
Potassium fluoride (KF)Methanol (MeOH)Room Temperature
Silver nitrate (B79036) (AgNO₃) then Potassium cyanide (KCN)Ethanol/WaterRoom Temperature

Synthetic Utility of α-Halogenated Ketones

α-Halogenated ketones are highly reactive and synthetically useful intermediates. The presence of an electronegative halogen atom at the α-position to a carbonyl group creates a potent electrophilic center. This makes them excellent substrates for nucleophilic substitution reactions (SN2), allowing for the introduction of a wide variety of functional groups, including amines, azides, thiols, and cyanides. nih.gov

The reactivity of the α-carbon is significantly enhanced by the electron-withdrawing effect of the adjacent carbonyl group. nih.gov This activation facilitates the displacement of the halide by a broad range of nucleophiles. Furthermore, α-haloketones are key precursors in several named reactions, such as the Favorskii rearrangement to form carboxylic acid derivatives and the Darzens condensation to produce α,β-epoxy ketones (glycidic esters). They are also pivotal in the synthesis of numerous heterocyclic compounds, including thiazoles, imidazoles, and oxazoles. wikipedia.org

Table 2: Reactivity of α-Haloketones with Various Nucleophiles

NucleophileProduct Type
Amines (RNH₂)α-Amino ketones
Thiolates (RS⁻)α-Thio ketones
Azide (B81097) (N₃⁻)α-Azido ketones
Cyanide (CN⁻)α-Cyano ketones
Enolates1,4-Dicarbonyl compounds

Structural and Reactivity Interplay within the 4-Chloro-1-(trimethylsilyl)pent-1-yn-3-one Framework

The compound this compound possesses a unique combination of the functional groups discussed above, leading to a complex interplay of their structural and electronic properties. The molecule features a trimethylsilyl-protected alkyne conjugated to a ketone, which in turn has a chlorine atom at its α-position.

Structural Features: The preferred conformation of α-haloketones generally has the halogen and carbonyl oxygen in a cisoid arrangement to minimize steric hindrance. wikipedia.org In the case of this compound, the linear geometry of the silylalkyne moiety would be positioned away from the α-chloroethyl group. The electron-withdrawing nature of the entire alkynone system is expected to influence the bond lengths and angles around the α-carbon.

Reactivity Profile: The reactivity of this molecule is dictated by the presence of multiple electrophilic sites:

The Carbonyl Carbon: This is a classic electrophilic center susceptible to attack by nucleophiles, leading to addition products.

The α-Carbon: The chlorine atom at this position is a good leaving group, making this site highly susceptible to SN2 displacement by a wide range of nucleophiles. The adjacent ketone group activates this position for substitution.

The β-Alkynyl Carbon: Due to conjugation with the ketone, this carbon atom is also electrophilic and can undergo conjugate addition (Michael addition) with soft nucleophiles.

The trimethylsilyl group serves to protect the terminal alkyne, preventing its participation in reactions as an acid or a nucleophile (after deprotonation). Its removal would unveil a terminal alkyne, opening up further synthetic possibilities such as Sonogashira coupling or addition of organometallic reagents. The interplay between these reactive sites allows for selective transformations by choosing appropriate nucleophiles and reaction conditions. For instance, a hard nucleophile might preferentially attack the carbonyl carbon, while a softer nucleophile could favor conjugate addition or SN2 displacement of the chloride.

Table 3: Physicochemical Properties of this compound

PropertyValue
CAS Number914358-91-1
Molecular FormulaC₈H₁₃ClOSi
Molecular Weight188.72 g/mol
AppearanceNot specified
Boiling PointNot specified
DensityNot specified

Data obtained from publicly available chemical databases.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-1-trimethylsilylpent-1-yn-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClOSi/c1-7(9)8(10)5-6-11(2,3)4/h7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTTDLDQGPQGEKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C#C[Si](C)(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Chloro 1 Trimethylsilyl Pent 1 Yn 3 One and Analogous Architectures

Retrosynthetic Analysis of the 4-Chloro-1-(trimethylsilyl)pent-1-yn-3-one Scaffold

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, commercially available, or easily accessible starting materials. For this compound, two primary disconnections are evident.

The most logical disconnection is at the C-C bond between the carbonyl carbon (C3) and the chlorinated carbon (C4). This approach simplifies the molecule into two key synthons: a nucleophilic trimethylsilyl-substituted acetylide equivalent and an electrophilic α-chloro carbonyl precursor. A second potential disconnection involves breaking the Si-C bond, which would lead to a terminal alkyne intermediate.

This analysis suggests a convergent synthesis where the two main fragments are prepared separately and then coupled. The primary synthetic challenges lie in the efficient and regioselective formation of the silylated alkyne and the controlled chlorination of the ketone precursor.

Approaches to Trimethylsilyl-Substituted Alkynes and Alkynones

The trimethylsilyl (B98337) (TMS) group is a versatile protecting group for terminal alkynes, enhancing their stability and allowing for selective reactions. gelest.com Its introduction and the subsequent formation of the alkynone structure can be achieved through several reliable methods.

The Sonogashira reaction is a powerful cross-coupling method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. wikipedia.org It typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org This methodology is highly effective for synthesizing aryl(trimethylsilyl)acetylenes, which are precursors to alkynones.

The reaction can be performed under mild conditions, often at room temperature, and demonstrates tolerance to a wide array of functional groups. wikipedia.org Unsymmetrical diarylalkynes can be synthesized in a one-pot procedure starting from two different aryl halides and (trimethylsilyl)acetylene. organic-chemistry.org The process involves an initial Sonogashira coupling, followed by in-situ desilylation and a second coupling reaction. organic-chemistry.org Copper-free versions of the Sonogashira coupling have also been developed to avoid issues associated with the copper co-catalyst. gelest.com

Table 1: Selected Catalyst Systems for Sonogashira Coupling of Silylalkynes

Catalyst SystemSubstratesKey FeaturesReference
Pd Catalyst, Cu(I) Co-catalyst, Amine BaseTerminal alkynes and aryl/vinyl halidesStandard, widely used conditions; mild reaction temperatures. wikipedia.orgorganic-chemistry.org
Pd/Cu-catalyzed one-pot reactionTwo different aryl halides, (trimethylsilyl)acetyleneAllows synthesis of unsymmetrical diarylalkynes via sequential coupling and desilylation. organic-chemistry.org
Copper-free Pd catalyst systemsAryl bromides and chlorides with trimethylsilylalkynesAvoids homocoupling of alkynes and simplifies purification; uses air-stable precatalysts. organic-chemistry.org
Nickel-catalyzed SonogashiraNon-activated alkyl halides and acetyleneAllows coupling of alkyl halides without palladium, though a copper co-catalyst is still required. wikipedia.org

Alkynylation is a fundamental reaction involving the nucleophilic addition of a metal acetylide to a carbonyl group, yielding a propargylic alcohol, which can then be oxidized to the corresponding alkynone. wikipedia.org This method is a direct route to functionalizing ketones and aldehydes with alkyne moieties.

The process typically begins with the deprotonation of a terminal alkyne, such as trimethylsilylacetylene (B32187), using a strong base like n-butyllithium to form a highly nucleophilic lithium acetylide. wikipedia.org This intermediate readily attacks the electrophilic carbonyl carbon of an aldehyde or ketone. wikipedia.org Recent advancements have focused on developing catalytic, transition-metal-free systems. For instance, potassium bis(trimethylsilyl)amide (KHMDS) has been shown to be an effective catalyst for the addition of alkynylsilanes to ketones, providing a route to silyl-protected tertiary propargylic alcohols. rsc.org This method complements traditional stoichiometric approaches that often require hazardous organolithium reagents and corrosive halosilanes. rsc.org Furthermore, carboxylate-catalyzed, metal-free C-silylation protocols have been developed using quaternary ammonium (B1175870) pivalate (B1233124) as a catalyst. nih.govacs.org

Table 2: Methods for Alkynylation of Carbonyls

MethodReagentsIntermediateProductReference
Stoichiometric AdditionTerminal alkyne, n-butyllithium, Ketone/AldehydeLithium acetylidePropargylic alcohol wikipedia.org
Base-Catalyzed AdditionAlkynylsilane, Ketone, KHMDS (catalyst)Silyl-acetylide anionSilyl-protected propargylic alcohol rsc.org
Carboxylate-Catalyzed SilylationTerminal alkyne, N,O-bis(silyl)acetamides, Quaternary ammonium pivalate (catalyst)Acetylide anionSilyl-protected alkyne nih.govacs.org

Synthesis of α-Chloroketone Moieties

The introduction of a chlorine atom at the α-position to a ketone is a critical step in synthesizing the target molecule and related structures. α-Chloroketones are valuable synthetic intermediates due to the presence of two adjacent electrophilic centers. nih.gov

The direct α-chlorination of ketones is a common method for producing α-chloroketones. nih.gov This can be achieved using various chlorinating agents. Classical methods often involve the use of chlorine gas or sulfuryl chloride, but these can lead to polychlorination and lack regioselectivity. arkat-usa.orggoogle.com

To overcome these limitations, a range of alternative reagents and methods have been developed. N-chlorosuccinimide (NCS) is a widely used reagent for the α-chlorination of aldehydes and ketones. organic-chemistry.org The reaction of ketones with copper(II) chloride provides a selective method for chlorination at the more highly substituted α-carbon. pitt.edu For regioselective chlorination at the less substituted carbon, the ketone can first be converted to an intermediate such as a silyl (B83357) enol ether. pitt.edu Another approach involves generating a kinetic enolate using a strong base like lithium diisopropylamide (LDA) followed by quenching with an electrophilic chlorine source such as p-toluenesulfonyl chloride. pitt.edu Ceric ammonium nitrate (B79036) (CAN) can be used as a catalyst for the α-chlorination of various ketones with acetyl chloride, offering high chemo- and regioselectivity. arkat-usa.org

Table 3: Common Reagents for α-Chlorination of Ketones

ReagentConditions/Key FeaturesReference
N-Chlorosuccinimide (NCS)Commonly used for aldehydes and ketones; can be used in organocatalytic enantioselective reactions. organic-chemistry.org
Copper(II) Chloride (CuCl₂)Selectively chlorinates the more highly substituted α-carbon. pitt.edu
p-Toluenesulfonyl ChlorideUsed with a kinetic enolate (generated with LDA) to control regioselectivity. pitt.edu
Acetyl Chloride / Ceric Ammonium Nitrate (CAN)Catalytic system offering good yield and high chemo- and regioselectivity. arkat-usa.org
Trichloroisocyanuric acidServes as both oxidant and α-halogenating reagent for direct conversion of alcohols to α-chloro ketones. organic-chemistry.org

In recent years, visible light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling reactions under mild conditions. mdpi.com This technology has been applied to the synthesis of chlorinated ketones through chloroacylation reactions. acs.orgacs.org

One such method is the photoredox chloroacylation of alkenes, which serves as an alternative to traditional Friedel-Crafts acylation for producing β-chloroketones. acs.orgacs.org In this process, acyl radicals are generated directly from acid chlorides under photoredox conditions. These radicals then add to alkenes, leading to the formation of β-chloroketones. acs.org The use of a mild base like potassium bicarbonate (KHCO₃) is often crucial to prevent the dehydrochlorination of the product. acs.orgacs.org This approach avoids the harsh acidic conditions of Friedel-Crafts reactions that typically lead to α,β-unsaturated ketones. acs.org Photocatalysts such as fac-Ir(ppy)₃ are commonly employed to facilitate the reaction under irradiation with blue LEDs. acs.org

Table of Compounds

Directed Assembly Strategies for the this compound Compound

The construction of this compound can be approached through a multi-step synthetic sequence. A plausible and efficient strategy involves the initial formation of an alkynyl ketone backbone followed by a regioselective chlorination at the α-position to the carbonyl group. This approach allows for the precise installation of the key functional groups.

A primary route for the synthesis of the precursor, 1-(trimethylsilyl)pent-1-yn-3-one, involves the acylation of a silylated alkyne. Specifically, the reaction of trimethylsilylacetylene with propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or indium tribromide (InBr₃), can furnish the desired ynone. organic-chemistry.org The Lewis acid activates the acyl chloride, facilitating the electrophilic attack on the electron-rich alkyne.

Subsequent to the formation of 1-(trimethylsilyl)pent-1-yn-3-one, the critical step of α-chlorination is undertaken. This transformation can be achieved using various chlorinating agents. A common method for the α-chlorination of ketones involves the use of sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) under appropriate reaction conditions. The reaction proceeds via the formation of an enol or enolate intermediate, which then attacks the electrophilic chlorine source. The choice of solvent and base (if necessary) is crucial to control the regioselectivity and prevent side reactions.

An alternative, more direct approach could involve the reaction of trimethylsilylacetylene with 2-chloropropionyl chloride. This would, in theory, form the target molecule in a single step. However, this approach may be complicated by potential side reactions and challenges in controlling the reactivity of the α-chloro acyl chloride.

Below is a data table summarizing a proposed two-step synthetic approach based on analogous reactions found in the literature.

Table 1: Proposed Two-Step Synthesis of this compound

Step Reactants Reagents/Catalyst Solvent Temperature (°C) Reaction Time (h) Product Yield (%)
1 Trimethylsilylacetylene, Propionyl chloride AlCl₃ Dichloromethane 0 to rt 2-4 1-(Trimethylsilyl)pent-1-yn-3-one 75-85
2 1-(Trimethylsilyl)pent-1-yn-3-one SO₂Cl₂ Carbon tetrachloride rt 1-2 This compound 60-70

This data is illustrative and based on typical yields for similar transformations.

Detailed research into the acylation of silylalkynes has demonstrated the utility of various Lewis acids to promote the reaction. For instance, the coupling of alkynylsilanes with acyl chlorides catalyzed by indium tribromide has been shown to be effective for the synthesis of α,β-acetylenic ketones. organic-chemistry.org The choice of Lewis acid can influence the reaction efficiency and substrate scope.

For the α-chlorination step, the reactivity of the ynone substrate must be carefully considered. The electron-withdrawing nature of the trimethylsilylalkynyl group can affect the ease of enolization and subsequent reaction with the chlorinating agent. Optimization of reaction conditions, including temperature and reaction time, is often necessary to achieve high yields and selectivity.

Reactivity and Transformational Chemistry of 4 Chloro 1 Trimethylsilyl Pent 1 Yn 3 One

Reactions Involving the Terminal Trimethylsilyl-Alkyne Moiety

The terminal trimethylsilyl-alkyne portion of 4-Chloro-1-(trimethylsilyl)pent-1-yn-3-one is a key site for a variety of chemical reactions. The trimethylsilyl (B98337) (TMS) group serves multiple roles: it acts as a protecting group for the terminal alkyne, influences the regioselectivity of reactions at the carbon-carbon triple bond, and participates in cross-coupling reactions.

Selective Protiodesilylation and Other Desilylation Protocols

The trimethylsilyl group can be selectively removed from the alkyne terminus through protiodesilylation, which is a crucial step for subsequent transformations of the terminal alkyne. This process can be achieved under mild conditions, which is advantageous when other sensitive functional groups are present in the molecule. nih.govgelest.com

Common reagents for protiodesilylation include potassium carbonate in methanol (B129727) or tetra-n-butylammonium fluoride (B91410) (TBAF) in tetrahydrofuran (B95107) (THF). gelest.com For more sterically hindered silyl (B83357) groups, TBAF is often the reagent of choice. The selective removal of a TMS group in the presence of bulkier silyl groups like triisopropylsilyl (TIPS) can also be accomplished, highlighting the tunability of this deprotection strategy. gelest.com Another method for the protiodesilylation of 1-(trimethylsilyl)-1-alkynes involves the use of catalytic amounts of silver nitrate (B79036). organic-chemistry.orgresearchgate.net

Beyond simple protiodesilylation, other desilylation protocols can be employed to generate a terminal alkyne. For instance, treatment with catalytic amounts of potassium trimethylsilanolate (KOTMS) can cleave C-Si bonds under mild, additive-free conditions. organic-chemistry.org Smooth desilylation of terminal acetylenic TMS groups can also be accomplished using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). organic-chemistry.org

Table 1: Selected Reagents for Desilylation of Trimethylsilyl Alkynes

ReagentConditionsSelectivity
K₂CO₃/MeOHMildCan be selective for TMS over bulkier silyl groups gelest.com
TBAF/THFMildEffective for more hindered silyl groups gelest.com
AgNO₃ (catalytic)MildChemoselective deprotection organic-chemistry.orgresearchgate.net
KOTMS (catalytic)Mild, additive-freeGood functional group compatibility organic-chemistry.org
DBUMildSelective for TMS over TBDMS and TIPS organic-chemistry.org

Cross-Coupling Reactions Modulated by the Trimethylsilyl Group

The trimethylsilyl group plays a significant role in modulating the reactivity of the alkyne in cross-coupling reactions. While the TMS group can be removed to participate in reactions like the Sonogashira coupling, it can also be directly involved in Hiyama-type cross-coupling reactions. nih.govresearchgate.net

In a typical Sonogashira coupling, the terminal alkyne (generated after desilylation) reacts with aryl or vinyl halides in the presence of a palladium catalyst and a copper(I) co-catalyst. nih.gov This reaction is a powerful tool for forming carbon-carbon bonds.

Alternatively, the silicon atom of the trimethylsilyl group can be activated for cross-coupling. The Hiyama coupling, for example, involves the palladium-catalyzed reaction of organosilanes with organic halides. researchgate.net This reaction often requires an activator, such as a fluoride source (e.g., TBAF), to generate a hypervalent silicate (B1173343) species that is more reactive in the catalytic cycle. The presence of the trimethylsilyl group allows for a different mode of reactivity compared to the terminal alkyne itself.

Regio- and Stereoselective Additions to the Carbon-Carbon Triple Bond

The presence of the trimethylsilyl group significantly influences the regio- and stereoselectivity of addition reactions to the carbon-carbon triple bond. Both steric and electronic effects of the silyl group direct the incoming reagents to specific positions. nih.gov

For instance, in hydroboration-oxidation reactions, the bulky trimethylsilyl group directs the boron reagent to the less sterically hindered carbon of the alkyne. Subsequent oxidation then leads to the formation of a specific regioisomer of the corresponding ketone or aldehyde. Similarly, in electrophilic additions, the silyl group can stabilize a β-carbocation, influencing the regiochemical outcome of the reaction.

Cycloaddition Reactions of Trimethylsilyl Alkynes

The trimethylsilyl-alkyne moiety of this compound is a valuable participant in various cycloaddition reactions, leading to the formation of diverse heterocyclic and carbocyclic systems. nih.govresearchgate.net The TMS group can influence the regioselectivity of these reactions and can be retained in the product for further functionalization or removed post-cycloaddition. nih.gov

While the classical Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with an amine or ammonia (B1221849) to form a pyrrole, organic-chemistry.orgorganic-chemistry.orggoogle.com metal-catalyzed cycloaddition reactions offer alternative routes. Rhodium(I)-catalyzed [2+2+1] cycloaddition reactions, for instance, can be employed to construct cyclopentenone frameworks, which can be precursors to various cyclic systems. nih.govnih.gov The synthesis of pyrroles can also be achieved through various other cyclization strategies involving alkynes. organic-chemistry.orgresearchgate.net

The trimethylsilyl-alkyne functionality is a versatile precursor for a wide array of heterocyclic compounds through cycloaddition reactions. nih.gov

Furans: The synthesis of substituted furans can be achieved through various metal-catalyzed cyclization reactions of alkynes. organic-chemistry.orgnih.govresearchgate.net For example, cobalt-catalyzed metalloradical cyclization of alkynes with α-diazocarbonyls provides a regioselective route to polyfunctionalized furans. nih.gov The trimethylsilyl group can serve as a blocking group or be replaced via ipso-substitution in furan (B31954) synthesis.

Pyrazoles: 1,3-dipolar cycloaddition of diazo compounds or nitrile imines to the trimethylsilyl-alkyne is a common method for synthesizing pyrazoles. semanticscholar.orgnih.govresearchgate.netorganic-chemistry.orgnih.gov The regioselectivity of the cycloaddition can be influenced by the steric and electronic properties of the substituents on both the alkyne and the 1,3-dipole. Silver-mediated [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes also yields pyrazoles. organic-chemistry.org

Triazoles: The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides. researchgate.netnih.govfrontiersin.orgbeilstein-journals.orgorganic-chemistry.org The trimethylsilyl group can direct the regioselectivity of the cycloaddition to favor the formation of 1,5-disubstituted triazoles under certain conditions. researchgate.netnih.gov The reaction of 1-aryl-2-(trimethylsilyl)acetylenes with alkyl azides, followed by desilylation, is a one-pot, three-step sequence to prepare 1,4-disubstituted 1,2,3-triazoles. nih.gov

Table 2: Cycloaddition Reactions of Trimethylsilyl Alkynes for Heterocycle Synthesis

HeterocycleReaction TypeKey Reagents/Catalysts
FuranMetalloradical CyclizationCo(II) complexes, α-diazocarbonyls nih.gov
Pyrazole (B372694)1,3-Dipolar CycloadditionDiazo compounds, Nitrile imines semanticscholar.orgnih.gov
1,2,3-TriazoleAzide-Alkyne Cycloaddition (CuAAC)Organic azides, Cu(I) catalyst researchgate.netnih.govfrontiersin.org
Diels-Alder and Related Pericyclic Cycloadditions

Alkynyl ketones, including silylated derivatives, are valuable dienophiles in Diels-Alder reactions, a powerful class of pericyclic cycloadditions for the synthesis of six-membered rings. The presence of the electron-withdrawing ketone functionality activates the alkyne for reaction with dienes. In the context of this compound, the trimethylsilyl group can exert significant regiochemical control during the cycloaddition. gelest.com

For instance, the cobalt-catalyzed Diels-Alder reaction of 1-trimethylsilylacetylenes with 1,3-dienes demonstrates excellent regiochemical control, which is highly dependent on the nature of the silicon substituent. gelest.com While specific studies on this compound as a dienophile are not extensively detailed in the provided results, the general reactivity pattern of silylalkynes in [4+2] cycloadditions suggests that it would readily participate in such transformations. gelest.com The reaction would involve the [4+2] cycloaddition of the alkyne with a suitable diene, leading to a cycloadduct with the trimethylsilyl group directing the regioselectivity. Subsequent elimination or further transformation of the chloro and ketone functionalities could provide access to a variety of substituted cyclic systems.

Furthermore, gold(I) catalysis can facilitate intramolecular additions of a carbonyl group to an alkyne, which can be followed by a Diels-Alder reaction. acs.org This suggests that under specific catalytic conditions, this compound could potentially undergo an intramolecular cyclization followed by a cycloaddition with an external alkene. acs.org

Another related cycloaddition is the [3+2] "click" chemistry reaction with organic azides, which is a convenient method for synthesizing triazoles. libretexts.org While this is not a Diels-Alder reaction, it highlights the versatility of alkynes in cycloaddition chemistry. The reaction of alkynyltrimethylsilanes with a copper catalyst and azides can directly form 1,2,3-triazoles. gelest.com


Reactivity of the Ketone and α-Chlorine Substituent

The chemical behavior of this compound is largely dictated by the interplay of its three key functional groups: the alkyne, the ketone, and the α-chlorine. The reactivity of the ketone and the adjacent chlorine atom are particularly significant, enabling a range of important chemical transformations.

The carbonyl group in α,β-unsaturated ketones, such as the alkynyl ketone moiety in this compound, presents two primary sites for nucleophilic attack: the carbonyl carbon (1,2-addition) and the β-carbon (1,4-addition or conjugate addition). lumenlearning.comlibretexts.org The conjugation of the double or triple bond with the carbonyl group extends the electrophilic character of the carbonyl carbon to the β-carbon. lumenlearning.comlibretexts.org

The outcome of the reaction, whether 1,2- or 1,4-addition, is largely dependent on the nature of the nucleophile. lumenlearning.comjove.com

Strong, "hard" nucleophiles , such as Grignard reagents and organolithium compounds, tend to favor irreversible, kinetically controlled 1,2-addition to the carbonyl carbon. libretexts.orgjove.commasterorganicchemistry.com This is because the carbonyl carbon has a greater partial positive charge and the reaction is faster. masterorganicchemistry.com

Weaker, "soft" nucleophiles , like organocuprates (Gilman reagents), amines, and thiols, generally favor reversible, thermodynamically controlled 1,4-addition . jove.commasterorganicchemistry.com The 1,4-adduct is often the more stable product because the strong carbon-oxygen double bond is retained. lumenlearning.comjove.com

The general mechanism for 1,4-addition involves the nucleophilic attack at the β-carbon, followed by proton transfer and tautomerization of the resulting enol to the more stable keto form. lumenlearning.comlibretexts.org

Nucleophile TypePredominant Addition PathwayControlling FactorProduct Type
Strong (e.g., Grignard, Organolithium)1,2-AdditionKinetic ControlPropargyl Alcohol Derivative
Weak (e.g., Organocuprates, Amines, Thiols)1,4-AdditionThermodynamic Controlβ-Substituted Ketone

The α-chlorine atom in this compound makes it a suitable substrate for cross-coupling reactions. While palladium is a common catalyst for such transformations, copper-catalyzed couplings also play a significant role. For instance, copper halides have demonstrated high catalytic activity in the coupling of organotin enolates with organic halides, including chlorides, to form γ,δ-unsaturated ketones. nih.govacs.org

The Sonogashira coupling, which typically involves a palladium catalyst and a copper(I) co-catalyst, is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.orgorganic-chemistry.org Although this reaction classically involves the coupling of an alkyne with a halide, the principles can be extended to other coupling partners. The versatility of the Sonogashira reaction has led to its widespread use in the synthesis of complex molecules. libretexts.org

In the context of this compound, the α-chloro group could potentially participate in a copper-catalyzed Sonogashira-type coupling with a terminal alkyne, leading to the formation of a more complex alkynyl ketone. The reaction is typically carried out under mild conditions in the presence of a base, such as an amine, which also serves to neutralize the hydrogen halide byproduct. wikipedia.org

Recent advancements have also explored nickel-catalyzed Sonogashira couplings of non-activated alkyl halides with acetylene, which still require a copper co-catalyst. wikipedia.org Gold has also been investigated as a heterogeneous catalyst for these types of reactions. wikipedia.org

The presence of the α-chlorine atom in this compound makes it a key reactant in the Feist-Benary furan synthesis. This classic organic reaction involves the condensation of an α-halo ketone with a β-dicarbonyl compound in the presence of a base, such as ammonia or pyridine (B92270), to produce substituted furans. wikipedia.orgscispace.com

The mechanism of the Feist-Benary synthesis involves an initial aldol-type condensation, where the enolate of the β-dicarbonyl compound attacks the carbonyl carbon of the α-halo ketone. youtube.com This is followed by a nucleophilic aliphatic substitution where the enolate displaces the chloride ion, leading to the cyclized furan product. wikipedia.org

A modification of this reaction, known as the Paal-Knorr furan synthesis, can also start from α-haloketones and β-dicarbonyl compounds. researchgate.netresearchgate.netsci-hub.stconsensus.app In this variation, tricarbonyl intermediates are formed through nucleophilic substitution and can then be condensed into polysubstituted furans, often with the aid of a dehydrating agent like titanium tetrachloride. researchgate.netsci-hub.stconsensus.app

The reactivity of the α-chlorine is crucial in these syntheses, as it serves as a leaving group in the cyclization step. The acidic nature of the α-hydrogen in the ketone also plays a role in the initial condensation. wikipedia.org

ReactionKey ReactantsCatalyst/ReagentProduct
Feist-Benary Furan Synthesisα-Halo Ketone, β-Dicarbonyl CompoundBase (e.g., Ammonia, Pyridine)Substituted Furan
Paal-Knorr Furan Synthesis (from α-haloketones)α-Halo Ketone, β-Dicarbonyl CompoundDehydrating Agent (e.g., TiCl4)Polysubstituted Furan

Intramolecular and Intermolecular Cyclization Pathways of Alkynyl Ketones

Alkynyl ketones are versatile building blocks in organic synthesis due to their ability to undergo various cyclization reactions, leading to the formation of diverse carbocyclic and heterocyclic structures. These transformations can be promoted by various catalysts and reaction conditions, and the presence of other functional groups, such as the α-chlorine and trimethylsilyl group in this compound, can influence the reaction pathways and outcomes.

Intermolecular cycloadditions of alkynyl ketones with N-tosylimines can be catalyzed by Lewis bases like triphenylphosphine (B44618) (Bu3P) and 4-(dimethylamino)pyridine (DMAP) to produce highly functionalized pyrrolidines and azetidines, respectively. acs.orgfigshare.com These reactions often proceed with high stereoselectivity. acs.org

Radical cyclization of alkynyl aryl ketones containing an ortho-thiopropyl or methoxy (B1213986) group with diorganyl diselenides can lead to the synthesis of 3-seleno-substituted thiochromones and chromones. rsc.org This method allows for both the construction of the heterocyclic ring and its seleno-functionalization in a single step. rsc.org

Transition metals, particularly gold, are highly effective catalysts for the cycloisomerization and rearrangement of alkynyl carbonyl compounds. Gold(I) complexes, acting as π-electrophilic Lewis acids, activate the alkyne towards nucleophilic attack, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds. acs.orgacs.org

Gold-catalyzed intramolecular cyclization of alkynyl ketones can lead to the formation of highly substituted cyclic enones. acs.orgacs.org The reaction pathway can be influenced by the substitution pattern of the alkyne. For instance, internal alkynyl ketones tend to yield enones through one pathway, while terminal alkynyl ketones can produce cyclic enones through a different mechanism. acs.orgacs.org

In some cases, gold-catalyzed reactions of alkynyl ketones can proceed through a cascade process, leading to the formation of highly substituted furans. organic-chemistry.org The mechanism may involve the coordination of the gold catalyst to the alkyne, followed by nucleophilic attack and subsequent rearrangement. organic-chemistry.org

Gold-catalyzed cycloisomerization of alkynyl aziridines can produce 2,5-disubstituted pyrroles. beilstein-journals.org Interestingly, the reaction pathway and the resulting product can be influenced by the counter-ion of the gold catalyst. beilstein-journals.org Furthermore, gold-catalyzed cyclization of 2-alkynyl-N-propargylanilines provides a route to three-dimensional indolines. nih.gov

Reaction TypeSubstrateCatalystProduct
Intermolecular CycloadditionAlkynyl Ketone + N-TosylimineBu3P or DMAPPyrrolidine or Azetidine
Radical CyclizationAlkynyl Aryl Ketone + Diorganyl DiselenideOxone®3-Seleno-substituted Thiochromone/Chromone
Gold-Catalyzed CycloisomerizationAlkynyl KetoneGold(I) or Gold(III) complexCyclic Enone or Furan
Gold-Catalyzed CycloisomerizationAlkynyl AziridineGold(I) complex2,5-Disubstituted Pyrrole
Gold-Catalyzed Cyclization2-Alkynyl-N-propargylanilineGold(I) complexIndoline

Reactions with Nucleophilic Reagents Leading to Cyclic Adducts (e.g., Hydrazines)

The reaction of ketones and their derivatives with bifunctional nucleophiles like hydrazines is a cornerstone of heterocyclic synthesis. libretexts.orgfiveable.melibretexts.org Given the presence of both a ketone carbonyl and an α-chloro substituent, this compound is a prime candidate for the synthesis of cyclic adducts, particularly pyrazoles.

The reaction of a 1,3-dicarbonyl compound (or a functional equivalent like an α-haloketone) with hydrazine (B178648) is a classic method for pyrazole synthesis. beilstein-journals.orgnih.govmdpi.comorganic-chemistry.org In the case of this compound, the reaction with hydrazine would likely proceed through initial nucleophilic attack of the hydrazine at the electrophilic carbonyl carbon. masterorganicchemistry.commsu.edu This would be followed by an intramolecular nucleophilic substitution, where the second nitrogen atom of the hydrazine displaces the chlorine atom, leading to the formation of a pyrazole ring.

The general mechanism for this type of reaction is outlined below:

StepDescription
1.Nucleophilic attack of hydrazine on the carbonyl carbon.
2.Formation of a hydrazone intermediate.
3.Tautomerization.
4.Intramolecular nucleophilic attack of the terminal nitrogen on the carbon bearing the chlorine atom.
5.Elimination of HCl to form the aromatic pyrazole ring.

The trimethylsilyl group would likely remain on the pyrazole ring, offering a handle for further synthetic modifications. The specific regioisomer of the resulting pyrazole would depend on the reaction conditions and the substitution pattern of the hydrazine used (e.g., hydrazine hydrate (B1144303) vs. substituted hydrazines).

Mechanistic Investigations of Reactions Involving 4 Chloro 1 Trimethylsilyl Pent 1 Yn 3 One

Elucidation of Specific Reaction Pathways and Rate-Determining Steps

The reactivity of 4-Chloro-1-(trimethylsilyl)pent-1-yn-3-one is governed by several potential reaction pathways, primarily involving nucleophilic attack, electrophilic addition, and reactions at the α-carbon.

Nucleophilic Addition: The conjugated ynone system is highly electrophilic. Nucleophiles can attack at three primary sites: the carbonyl carbon (C3), the β-alkynyl carbon (C2) via 1,4-conjugate addition, and the α-carbon (C4) via nucleophilic substitution. The specific pathway taken depends on the nature of the nucleophile (hard vs. soft) and the reaction conditions. For instance, hard nucleophiles like organolithium reagents would likely favor 1,2-addition to the carbonyl group, while softer nucleophiles like cuprates would favor 1,4-conjugate addition.

Nucleophilic Substitution: The chlorine atom at the α-position (C4) is susceptible to SN2 displacement by various nucleophiles. This pathway would be competitive with addition reactions.

Electrophilic Addition: The carbon-carbon triple bond can undergo electrophilic addition. However, the electron-withdrawing nature of the adjacent carbonyl group deactivates the alkyne towards this type of reaction, typically requiring potent electrophiles.

The rate-determining step (RDS) for these pathways is context-dependent. In most nucleophilic addition reactions, the initial attack of the nucleophile on the electrophilic center is the slow step and thus the RDS. For multi-step sequences, such as those involving a catalyst, the RDS could be the catalyst activation, oxidative addition, or reductive elimination step. Without specific kinetic studies on this compound, the RDS for any given transformation remains a theoretical assignment based on analogous chemical systems.

Role of Transition Metal Catalysts in Activation, Regioselectivity, and Stereoselectivity

Transition metal catalysts are expected to play a pivotal role in modulating the reactivity and selectivity of this compound. Catalysts based on palladium, nickel, copper, and rhodium are commonly used for reactions involving alkynes and organic halides.

Activation: A primary role of transition metals, particularly palladium and nickel, would be the activation of the C4-Cl bond. This typically occurs through an oxidative addition step, where the metal center inserts itself into the carbon-chlorine bond, forming an organometallic intermediate. This activation is crucial for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck).

Regioselectivity: Catalysts are instrumental in controlling the regioselectivity of addition reactions to the alkyne. For example, in hydrometalation reactions, the choice of metal, ligand, and reaction conditions can dictate whether the metal adds to the α- or β-carbon of the alkyne, thereby controlling the regiochemical outcome of subsequent functionalization. The electronic bias of the ynone system and the steric influence of the trimethylsilyl (B98337) group already provide a degree of control, which can be either enhanced or overridden by the catalyst.

Stereoselectivity: In reactions that generate new stereocenters, such as the reduction of the ketone or addition reactions that create a chiral center at C4, chiral transition metal complexes can be employed to achieve high enantioselectivity. The stereochemical outcome is determined by the geometry of the catalyst-substrate complex in the transition state of the stereochemistry-determining step.

The table below illustrates how catalyst choice can influence the outcome of cross-coupling reactions with related alkynyl halides, a principle directly applicable to the target compound.

Catalyst SystemReaction TypeTypical Outcome/Selectivity
Pd(PPh₃)₄ / CuISonogashira CouplingForms a new C-C bond at the alkyne terminus after desilylation.
NiCl₂(dppe)Kumada CouplingActivates the C-Cl bond for coupling with Grignard reagents.
Rh(I) complexesCycloadditionCatalyzes [2+2+2] cycloadditions with other alkynes or alkenes.
Ru(II) complexesAsymmetric HydrogenationCan selectively reduce the carbonyl group with high enantioselectivity.

This table is illustrative and based on general principles of transition metal catalysis.

Characterization of Reactive Intermediates (e.g., Radical, Metal-Carbenoid, Vinylmetal)

Reactions involving this compound are expected to proceed through various transient reactive intermediates. While their direct characterization would require specialized spectroscopic techniques (e.g., low-temperature NMR, EPR for radical species), their existence is inferred from established reaction mechanisms.

Enolates: In the presence of a base, deprotonation of the C4-H bond can occur, forming a chiral enolate intermediate. This enolate is a key intermediate in base-catalyzed α-functionalization reactions.

Vinylmetal (Organometallic) Species: In transition metal-catalyzed reactions, particularly cross-coupling or addition reactions, vinylmetal intermediates are common. For example, after oxidative addition of a Pd(0) catalyst to the C-Cl bond, a palladium(II) enolate intermediate is formed. Similarly, hydrometalation or carbometalation of the alkyne generates a vinylpalladium, vinylcopper, or other vinylmetal species. The geometry of these intermediates is crucial for determining the stereochemistry of the final product.

Radical Intermediates: While less common, radical pathways can be initiated under specific conditions, such as with radical initiators (e.g., AIBN) or via single-electron transfer (SET) from a low-valent metal. A radical at the C4 position could be an intermediate in certain substitution or cyclization reactions.

Detailed Analysis of Electrophilic, Nucleophilic, and Pericyclic Mechanisms

The electronic structure of this compound makes it amenable to a range of mechanistic pathways.

Nucleophilic Mechanisms: This is the dominant reaction type.

1,2-Addition: A nucleophile attacks the carbonyl carbon (C3). The mechanism involves the formation of a tetrahedral alkoxide intermediate, which upon workup yields a tertiary alcohol.

1,4-Conjugate Addition (Michael Addition): A soft nucleophile attacks the β-alkynyl carbon (C2). The negative charge is delocalized onto the carbonyl oxygen, forming an enolate intermediate. Subsequent protonation gives the β-substituted product.

SN2 Substitution: A nucleophile attacks the α-carbon (C4), displacing the chloride leaving group in a single, concerted step. This mechanism results in an inversion of stereochemistry if C4 is a stereocenter.

Electrophilic Mechanisms:

Electrophilic Addition to Alkyne: An electrophile (E⁺) is attacked by the π-electrons of the C1-C2 triple bond. This would likely form a vinyl cation intermediate, with the positive charge preferentially at the β-position (C2) due to resonance stabilization by the carbonyl group. However, this pathway is disfavored due to the deactivating effect of the ketone.

Pericyclic Mechanisms: Pericyclic reactions are concerted processes that proceed through a cyclic transition state. nih.gov While the parent molecule itself may not be a typical substrate for common pericyclic reactions, its derivatives could be. For example, if the ketone is converted to an enol ether, the resulting system could act as a diene in a Diels-Alder [4+2] cycloaddition . The alkyne itself can act as a dienophile in reactions with dienes. Such reactions are typically concerted and stereospecific. researchgate.net

Influence of the Trimethylsilyl Group on Regio- and Stereochemical Outcomes through Steric and Electronic Effects

The trimethylsilyl (TMS) group at the C1 position is not merely a protecting group; it exerts profound control over the outcomes of reactions through a combination of steric and electronic effects. wikipedia.org

Steric Effects: The TMS group is sterically bulky. This large size hinders the approach of reagents to the α-carbon (C2) of the alkyne. In conjugate additions, this steric hindrance strongly favors nucleophilic attack at the β-carbon (C2), leading to high regioselectivity.

Electronic Effects:

α-Silyl Effect: While less pronounced for sp-hybridized carbons, the silyl (B83357) group can stabilize an adjacent carbanion. This could influence the acidity of protons in intermediates.

β-Silyl Effect (Hyperconjugation): The TMS group is known to stabilize a positive charge at the β-position through σ(C-Si)-π conjugation. In a hypothetical electrophilic addition to the alkyne, this effect would strongly favor the formation of a carbocation intermediate where the positive charge is on the β-carbon (C2). This electronic influence reinforces the regiochemical control in many addition reactions.

The interplay of these effects is summarized in the table below.

Reaction TypeSteric Effect of TMSElectronic Effect of TMS (β-Silyl)Combined Influence on Regioselectivity
Nucleophilic Conjugate Addition Hinders attack at C1, directing nucleophiles to C2.Minor influence, as no positive charge develops.Primarily steric control, strongly favoring attack at C2.
Electrophilic Addition Hinders approach to C1.Stabilizes a positive charge at C2.Both effects strongly favor the formation of an intermediate with the electrophile at C1 and the positive charge (or metal in an organometallic intermediate) at C2.
Cycloaddition (e.g., Diels-Alder) Influences the facial selectivity of the diene's approach.Can modify the energy levels of the alkyne's π-orbitals, affecting reactivity.Directs the regiochemistry of the cycloaddition, often placing the silyl group in a specific position in the product.

This table provides a generalized analysis of the directing effects of the TMS group.

Applications in Advanced Organic Synthesis

Strategic Building Block for Complex Natural Product Synthesis and Analogue Development

While direct applications of 4-chloro-1-(trimethylsilyl)pent-1-yn-3-one in the total synthesis of specific complex natural products are not extensively documented in readily available literature, its structural motifs are present in numerous bioactive molecules. The combination of an electrophilic α-chloro ketone and a nucleophilic (upon desilylation) or otherwise reactive alkyne makes it an ideal starting material for the synthesis of polyketide-like structures. nih.govescholarship.org The trimethylsilyl (B98337) group serves as a crucial protecting group for the terminal alkyne, allowing for selective reactions at the α-chloro ketone moiety first. Subsequent deprotection and reaction of the alkyne offer a powerful strategy for chain elongation and the introduction of further complexity.

This modular approach is highly valuable in the synthesis of natural product analogues, where systematic modifications are required to probe structure-activity relationships (SAR). For instance, the α-chloro ketone can be displaced by various nucleophiles to introduce diversity at this position, while the alkyne can be elaborated through Sonogashira coupling or other alkyne-based transformations to append different fragments. nih.gov This allows for the rapid generation of a library of analogues from a common advanced intermediate.

Precursor for Diverse Heterocyclic Scaffolds and Ring Systems

The reactivity of this compound lends itself readily to the synthesis of a wide array of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active compounds.

Furan (B31954) Synthesis: The reaction of α-halo ketones with various partners is a well-established method for furan synthesis. For example, the reaction of this compound with β-ketoesters or related nucleophiles can lead to highly substituted furans. nih.govrsc.orgresearchgate.net The general mechanism involves the initial alkylation of the enolate of the β-ketoester at the α-carbon of the chloro ketone, followed by cyclization and dehydration. The trimethylsilylalkyne moiety can either be retained in the final product for further functionalization or be removed during the reaction sequence.

Pyridine (B92270) Synthesis: The construction of the pyridine ring can be achieved through various condensation reactions. organic-chemistry.org The ketone functionality in this compound can participate in condensation reactions with 1,5-dicarbonyl compounds or their equivalents in the presence of an ammonia (B1221849) source to furnish highly substituted pyridines. The chloro and trimethylsilylalkyne groups provide additional handles for post-synthetic modifications.

Pyrazole (B372694) Synthesis: Pyrazoles can be synthesized through the condensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives. nih.govorganic-chemistry.orgnih.govbeilstein-journals.orgresearchgate.net While this compound is not a 1,3-dicarbonyl compound itself, it can be readily converted into one. For example, reaction with a suitable nucleophile could introduce a second carbonyl group or a precursor, which can then undergo cyclization with hydrazine to form the pyrazole ring.

Starting Material AnalogueReagent/Reaction TypeResulting Heterocycle
α-Chloro Ketoneβ-Ketoester/EnolateFuran
Ketone1,5-Dicarbonyl/AmmoniaPyridine
α-Chloro Alkynyl KetoneHydrazine DerivativePyrazole

Development of Chiral Syntheses and Asymmetric Catalytic Processes Utilizing Derivatives

The prochiral ketone in this compound presents an opportunity for the development of asymmetric transformations to access enantiomerically enriched building blocks.

Asymmetric Reduction: The asymmetric reduction of the ketone to a secondary alcohol is a key transformation. For a closely related compound, 4-(trimethylsilyl)-3-butyn-2-one, efficient asymmetric reduction has been achieved using biocatalysts like Candida parapsilosis cells, yielding the corresponding (S)-alcohol with high enantiomeric excess. plos.org Similar strategies, employing either biocatalysts or chiral chemical reducing agents such as those derived from oxazaborolidines, could be applied to this compound to produce the chiral chlorohydrin. acs.orgmdpi.com This chiral product is a valuable intermediate for the synthesis of enantiomerically pure compounds.

Asymmetric α-Functionalization: While the chlorine atom is already in place, other asymmetric reactions targeting the α-position of the ketone are also conceivable. For instance, catalytic enantioselective nucleophilic α-chlorination of ketones has been developed, and similar principles could be applied to introduce other functionalities asymmetrically. nih.govresearchgate.netresearchgate.net Chiral catalysts, such as cinchona alkaloid derivatives or chiral phase-transfer catalysts, can be employed to control the stereochemistry of reactions involving the enolate of the ketone. acs.org

TransformationReagent/Catalyst TypeProduct Type
Asymmetric Ketone ReductionBiocatalyst (Candida parapsilosis) / Chiral OxazaborolidineChiral Secondary Alcohol
Asymmetric α-ChlorinationChiral Amine Catalysts / Cinchona AlkaloidsChiral α-Chloro Ketone

Innovation in Carbon-Carbon Bond Forming Reactions and Modular Synthesis

The dual reactivity of the electrophilic α-chloro ketone and the versatile trimethylsilyl-protected alkyne makes this compound an excellent substrate for innovative carbon-carbon bond-forming reactions and modular synthetic strategies.

Modular Synthesis of Polyketides: The structure of this compound is reminiscent of a polyketide building block. Engineered polyketide synthases (PKSs) have been used to incorporate alkyne-tagged starter units into polyketide chains. nih.govescholarship.orgnih.gov This suggests that derivatives of this compound could potentially be utilized in chemo-enzymatic approaches for the synthesis of novel polyketides.

Click Chemistry: The trimethylsilyl group can be readily removed to unveil a terminal alkyne. This terminal alkyne is a key functional group for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". organic-chemistry.orgtcichemicals.com This allows for the efficient and specific conjugation of the molecule to other molecules containing an azide (B81097) group, enabling the construction of complex architectures, including libraries of compounds for drug discovery, and for bioconjugation applications.

Synthetic StrategyKey Functional GroupApplication
Modular Polyketide SynthesisAlkyneIncorporation into polyketide chains by PKS
Click ChemistryTerminal Alkyne (after desilylation)Azide-Alkyne Cycloaddition (CuAAC)

Sustainable Chemistry Aspects in the Synthesis and Transformations

Implementation of Green Chemistry Principles in Synthetic Methodologies for Alkynones

The twelve principles of green chemistry provide a framework for designing more environmentally benign chemical processes. mdpi.comnih.gov In the synthesis of alkynones, several of these principles are particularly relevant and have been the focus of significant research efforts.

One of the key metrics for evaluating the efficiency of a chemical reaction is Atom Economy (AE) , which measures the proportion of reactant atoms that are incorporated into the final desired product. whiterose.ac.uk Traditional methods for alkynone synthesis can sometimes suffer from poor atom economy, generating significant amounts of byproducts. Modern approaches, such as the Sonogashira cross-coupling reaction, which directly couples terminal alkynes with acyl chlorides or other electrophiles, are inherently more atom-economical. nih.govwikipedia.org The ideal Sonogashira reaction would have a high atom economy, as the majority of the atoms from the reactants are incorporated into the ynone product. nih.gov

Other green chemistry metrics, such as Reaction Mass Efficiency (RME) and Process Mass Intensity (PMI) , provide a more comprehensive assessment by considering the masses of all materials used in a process, including solvents, reagents, and catalysts. whiterose.ac.uknih.gov The application of these metrics is crucial in identifying areas for improvement in alkynone synthesis, encouraging the development of processes that minimize waste and resource consumption. whiterose.ac.ukrsc.org

The use of renewable feedstocks is another cornerstone of green chemistry, aiming to shift from depleting fossil fuels to sustainable resources. greenchemistry-toolkit.orgreagent.co.ukyoutube.com While the direct synthesis of complex alkynones from biomass is still an emerging area, research is ongoing to produce key starting materials, such as certain alkynes and carboxylic acid derivatives, from renewable sources like cellulose (B213188) and lignin. rsc.orgresearchgate.net For instance, 2-methyltetrahydrofuran (B130290) (2-MeTHF), a solvent that can be derived from biomass, is being explored as a greener alternative to traditional petroleum-based solvents in organic synthesis. youtube.com

The following table provides an overview of key green chemistry principles and their application in the synthesis of alkynones.

Green Chemistry PrincipleApplication in Alkynone SynthesisKey Metrics/Examples
Atom Economy Designing reactions that maximize the incorporation of reactant atoms into the final product. The Sonogashira coupling is a prime example. nih.govwikipedia.orgCalculation of the theoretical percentage of reactant atoms converted to the desired ynone.
Prevention of Waste Minimizing the generation of byproducts and waste streams. This is closely linked to atom economy and the use of catalytic methods. mdpi.comProcess Mass Intensity (PMI), E-Factor. nih.gov
Use of Catalysis Employing catalytic reagents in small amounts instead of stoichiometric reagents to reduce waste and increase efficiency. mdpi.comUse of palladium and copper catalysts in Sonogashira coupling. wikipedia.org
Use of Renewable Feedstocks Utilizing raw materials derived from renewable sources like biomass to reduce reliance on fossil fuels. greenchemistry-toolkit.orgreagent.co.ukSynthesis of solvents like 2-MeTHF from biomass. youtube.com
Safer Solvents and Auxiliaries Reducing or eliminating the use of hazardous solvents in favor of greener alternatives like water or solvent-free conditions. mdpi.comPerforming Sonogashira reactions in water or under mechanochemical (ball milling) conditions. nih.govrsc.org

Development of Reusable and Environmentally Benign Catalytic Systems

A significant advancement in the sustainable synthesis of alkynones has been the development of reusable and environmentally benign catalytic systems. The Sonogashira reaction, a powerful tool for constructing the carbon-carbon triple bond in alkynones, traditionally relies on homogeneous palladium and copper catalysts. wikipedia.orgrsc.org However, the use of these catalysts presents challenges, including their high cost and the difficulty of separating them from the reaction products, which can lead to contamination. rsc.org

To address these issues, researchers have focused on creating heterogeneous catalysts, where the active metal species are immobilized on a solid support. This approach facilitates easy separation and recovery of the catalyst, allowing for its reuse over multiple reaction cycles. nih.gov Various materials have been employed as supports, including silica (B1680970) gel, magnetic nanoparticles (e.g., Fe₃O₄), and polymers. mdpi.comnih.govresearchgate.net

Furthermore, efforts have been made to develop copper-free Sonogashira reactions to avoid the use of a potentially toxic co-catalyst. nih.govrsc.org These systems often employ palladium catalysts with specific ligands that facilitate the catalytic cycle without the need for copper. wikipedia.org The development of phosphine-free palladium catalysts is another area of active research, aiming to replace phosphine (B1218219) ligands, which can be toxic and air-sensitive. nih.gov

The table below summarizes selected examples of reusable catalytic systems used in the synthesis of alkynones via Sonogashira coupling.

Catalyst SystemSupport MaterialKey FeaturesReusability
Pd@Fe₃O₄/AMOCAAMagnetic NanoparticlesEasily separable using a magnet, high product yields in short reaction times. researchgate.netReused for multiple runs without significant loss of activity. researchgate.net
Pd on functionalized Silica GelSilica GelEffective for coupling acyl chlorides and terminal alkynes without a copper co-catalyst. mdpi.comCan be reused, though some loss of activity may occur after the first run. mdpi.com
Dendritic Palladium ComplexesSolubilized in TriethylamineRecoverable by precipitation and filtration. wikipedia.orgReused up to five times with some decrease in activity. wikipedia.org
nSiO₂–dendrimer–palladium(0)Silica NanoparticlesEffective in aqueous media under copper- and phosphine-free conditions. nih.govReusable for several cycles. nih.gov
Theophylline-NHC-Pd on Fe₃O₄@SiO₂Magnetic NanoparticlesStable, phosphine-free catalyst for solvent-free Sonogashira reactions. nih.govEasily separable and reusable. nih.gov

Advancements in Solvent-Free or Reduced-Solvent Reaction Conditions

Solvents are a major contributor to the environmental impact of chemical processes, often accounting for a significant portion of the total mass and waste generated. nih.gov Consequently, a key goal of green chemistry is to reduce or eliminate the use of volatile and hazardous organic solvents. In the synthesis of alkynones, significant progress has been made in developing solvent-free or reduced-solvent reaction conditions.

Mechanochemistry, particularly high-speed ball milling, has emerged as a powerful technique for conducting solvent-free Sonogashira coupling reactions. rsc.orgresearchgate.net In this method, the mechanical energy from the milling process initiates the chemical reaction between solid reactants, eliminating the need for a solvent. This approach not only reduces waste but can also lead to shorter reaction times and different reactivity compared to solution-phase synthesis. researchgate.net Interestingly, in some mechanochemical Sonogashira reactions, the copper vial and ball themselves can act as the copper source, further simplifying the reaction setup. rsc.org

In addition to completely solvent-free methods, there is a strong trend towards using greener and more benign solvents. Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. reagent.co.uk Several methodologies have been developed for performing Sonogashira reactions in aqueous media, often with the aid of surfactants or water-soluble ligands to facilitate the reaction between organic substrates and the aqueous phase. nih.gov The use of greener organic solvents, such as 2-propanol, has also been explored as an alternative to more hazardous options like pyridine (B92270) in certain alkyne coupling reactions. youtube.com

The following table highlights different approaches to solvent-free or reduced-solvent synthesis of alkynones.

Reaction ConditionTechnique/SolventDescriptionAdvantages
Solvent-Free High-Speed Ball MillingMechanical energy is used to drive the reaction between solid reactants. rsc.orgresearchgate.netEliminates solvent waste, can reduce reaction times, and may offer unique reactivity. researchgate.net
Reduced-Solvent Neat AminesThe amine base required for the Sonogashira reaction can sometimes serve as the solvent. researchgate.netReduces the need for an additional organic solvent.
Green Solvents WaterThe reaction is carried out in an aqueous medium, often with additives to enhance solubility. nih.govNon-toxic, non-flammable, and environmentally benign.
Green Solvents 2-PropanolUsed as a greener alternative to more toxic solvents like pyridine in certain alkyne coupling reactions. youtube.comLower toxicity and better environmental profile compared to traditional solvents.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Chloro-1-(trimethylsilyl)pent-1-yn-3-one, and how can intermediates be optimized for yield?

  • Methodology : The compound can be synthesized via alkyne formation followed by silylation and chlorination. A brominated analog (4-bromo-1-(trimethylsilyl)pent-1-yn-3-one) provides a template, where bromine is substituted with chlorine via nucleophilic displacement. Reaction optimization includes controlling stoichiometry of trimethylsilyl chloride and using anhydrous conditions to prevent hydrolysis. Intermediate purification via column chromatography (silica gel, hexane/EtOAc) ensures high purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what challenges arise from the trimethylsilyl group?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR are critical, but the trimethylsilyl group (Si(CH3)3\text{Si(CH}_3\text{)}_3) causes upfield shifts in adjacent protons. Use deuterated chloroform (CDCl3\text{CDCl}_3) for solubility and compare with computed spectra (e.g., PubChem data for analogous silylated compounds) .
  • IR : The carbonyl stretch (C=O) near 1700–1750 cm1^{-1} confirms the ketone, while the alkyne C≡C stretch (~2100 cm1^{-1}) is often weak.
  • Mass Spectrometry : High-resolution ESI-MS identifies molecular ions and fragmentation patterns, with Si(CH3)3\text{Si(CH}_3\text{)}_3 leading to characteristic loss of 73 Da .

Q. How does the chloro substituent influence the compound’s reactivity compared to non-halogenated analogs?

  • Methodology : The chloro group increases electrophilicity at the carbonyl carbon, facilitating nucleophilic additions (e.g., Grignard reactions). Comparative studies with 1-(trimethylsilyl)pent-1-yn-3-one (non-chlorinated) show slower reaction kinetics in nucleophilic substitutions, highlighting the need for elevated temperatures or Lewis acid catalysts (e.g., ZnCl2_2) .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond lengths vs. computational models) be resolved for this compound?

  • Methodology : Single-crystal X-ray diffraction with SHELXL refinement resolves structural ambiguities. For example, discrepancies in C-Cl bond lengths may arise from thermal motion; anisotropic displacement parameters should be refined. Compare with DFT-optimized geometries (B3LYP/6-31G*) to validate experimental data .

Q. What strategies mitigate thermal instability during multi-step syntheses involving this compound?

  • Methodology :

  • Temperature Control : Reactions involving the alkyne moiety require temperatures below 0°C to prevent decomposition.
  • Protective Groups : Use TMS-protected intermediates to shield reactive sites during orthogonal functionalization (e.g., ketone reduction).
  • Inert Atmosphere : Conduct reactions under nitrogen/argon to avoid oxidation, as the silyl group is sensitive to moisture and oxygen .

Q. How can Design of Experiments (DoE) optimize reaction conditions for derivatizing this compound?

  • Methodology : Apply factorial design to variables like solvent polarity (THF vs. DCM), catalyst loading (e.g., Pd for cross-coupling), and reaction time. Response surface methodology (RSM) identifies optimal conditions for maximizing yield while minimizing side reactions (e.g., alkyne dimerization) .

Q. What computational methods predict the compound’s reactivity in catalytic cycles (e.g., Sonogashira coupling)?

  • Methodology : Density Functional Theory (DFT) calculates transition states for alkyne activation. For example, the Gibbs free energy barrier for oxidative addition of Pd(0) to the C-Cl bond can be modeled (B3LYP/LANL2DZ). Compare with experimental kinetics (e.g., reaction rates under varying Pd concentrations) .

Methodological Notes

  • Safety Protocols : Handle chlorinated and silylated compounds in fume hoods with nitrile gloves. Quench waste with isopropanol/water mixtures to neutralize reactive intermediates .
  • Data Validation : Cross-reference experimental melting points with differential scanning calorimetry (DSC) and ensure NMR peak assignments match computed spectra (e.g., using ACD/Labs or MNova) .

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